molecular formula C19H16N2O2S B2523736 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide CAS No. 391221-30-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide

Cat. No.: B2523736
CAS No.: 391221-30-0
M. Wt: 336.41
InChI Key: HFALOGCIMNDJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide typically involves multi-step reactions. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-acetyl-4-phenyl-1,3-thiazole-2-amine under appropriate conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzamide moiety.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s antimicrobial and anti-inflammatory properties make it a candidate for studying biological pathways and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors on cancer cells, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide can be compared with other thiazole derivatives such as:

  • N-(4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide
  • N-(5-acetyl-1,3-thiazol-2-yl)-2-methylbenzamide

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activity and chemical reactivity

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-8-6-7-11-15(12)18(23)21-19-20-16(17(24-19)13(2)22)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFALOGCIMNDJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.